2,7-Dichloro-1-heptene

Description

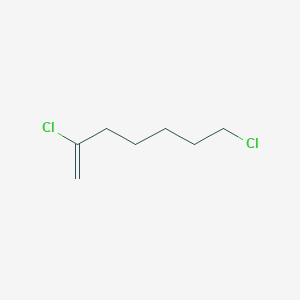

2,7-Dichloro-1-heptene is a chlorinated alkene with the molecular formula C₇H₁₂Cl₂. Its structure features a double bond at the 1-position and chlorine substituents at positions 2 and 7. The electron-withdrawing nature of the chlorine atoms likely polarizes the double bond, enhancing electrophilic reactivity.

Properties

IUPAC Name |

2,7-dichlorohept-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12Cl2/c1-7(9)5-3-2-4-6-8/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAOPGDQMPIZTLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCCCCCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641081 | |

| Record name | 2,7-Dichlorohept-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

485320-12-5 | |

| Record name | 2,7-Dichlorohept-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dichloro-1-heptene typically involves the chlorination of 1-heptene. One common method is the addition of chlorine gas to 1-heptene in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods: In an industrial setting, the production of 2,7-Dichloro-1-heptene can be achieved through a continuous flow process. This involves the use of a chlorination reactor where 1-heptene and chlorine gas are continuously fed into the reactor, and the product is continuously removed. This method allows for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2,7-Dichloro-1-heptene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Addition Reactions: The double bond in 2,7-Dichloro-1-heptene can undergo addition reactions with halogens, hydrogen halides, and other reagents.

Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or alcohols.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Addition Reactions: Halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride) in the presence of a solvent like dichloromethane.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or osmium tetroxide.

Major Products Formed:

Substitution Reactions: Products include 2,7-dihydroxyheptene or 2,7-diaminoheptene.

Addition Reactions: Products include 2,7-dibromo-1-heptene or 2,7-dichloro-1-heptane.

Oxidation Reactions: Products include 2,7-epoxyheptane or 2,7-heptanediol.

Scientific Research Applications

2,7-Dichloro-1-heptene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,7-Dichloro-1-heptene involves its interaction with various molecular targets. The chlorine atoms and the double bond in the compound make it reactive towards nucleophiles and electrophiles. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The exact pathways and molecular targets depend on the specific reactions and conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

7-Chloro-2-methyl-1-heptene

Molecular Formula: C₈H₁₅Cl | Average Mass: 146.658 g/mol | Monoisotopic Mass: 146.086228 g/mol .

Structural and Functional Differences:

- Chlorine Substitution : Unlike 2,7-Dichloro-1-heptene, this compound has a single chlorine atom at position 7 and a methyl group at position 2. The absence of a second chlorine reduces polarity and molecular weight.

Physical Properties:

Chlorinated Ketones: Functional Group Contrast

Compounds like 7-Chloro-1-(2,4-dichlorophenyl)-1-oxoheptane () and 7-Chloro-1-(4-Fluorophenyl)-1-Heptanone () differ fundamentally due to their ketone functional groups.

Key Differences:

- Reactivity: Ketones undergo nucleophilic acyl substitution (e.g., Grignard reactions) or reductions, whereas 2,7-Dichloro-1-heptene participates in alkene-specific reactions (e.g., hydrohalogenation, ozonolysis).

- Polarity and Solubility: The carbonyl group in ketones increases polarity and boiling points compared to alkenes. For example, 7-Chloro-1-(4-Fluorophenyl)-1-Heptanone likely has a higher boiling point than 2,7-Dichloro-1-heptene due to dipole-dipole interactions.

- Biological Activity : Chlorinated ketones may exhibit enhanced bioactivity (e.g., enzyme inhibition) compared to alkenes, which are typically less reactive in biological systems.

Research Findings and Trends

- Synthetic Utility : Dichloroalkenes like 2,7-Dichloro-1-heptene are valuable intermediates in cross-coupling reactions (e.g., Heck reactions), where the chlorine atoms act as leaving groups .

- Environmental Impact: Compounds with multiple chlorines (e.g., 2,7-Dichloro-1-heptene) may pose higher environmental persistence due to reduced biodegradability compared to mono-chlorinated analogs.

- Spectroscopic Signatures: While specific data for 2,7-Dichloro-1-heptene is unavailable, related compounds (e.g., ’s methyl ester derivatives) show distinct NMR shifts for chlorine-adjacent protons (δ 8.62 ppm for N=CH groups), suggesting diagnostic peaks for structural confirmation .

Biological Activity

2,7-Dichloro-1-heptene is an organic compound characterized by its unique structure, which includes a double bond and two chlorine substituents. This compound has garnered attention in various fields, particularly in organic chemistry and biological research, due to its potential interactions with biomolecules and its applications in synthetic chemistry.

The molecular formula for 2,7-Dichloro-1-heptene is . The presence of chlorine atoms significantly influences its reactivity and biological activity. The compound can undergo various chemical reactions, including:

- Substitution Reactions : Chlorine atoms can be replaced by other functional groups through nucleophilic substitution.

- Addition Reactions : The double bond allows for addition reactions with halogens and hydrogen halides.

- Oxidation Reactions : It can be oxidized to form epoxides or alcohols.

The biological activity of 2,7-Dichloro-1-heptene is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biomolecules. The reactivity of the chlorine atoms and the double bond enables the compound to interact with various molecular targets, potentially leading to significant biological effects. The specific pathways and targets depend on the environmental conditions and the presence of other reactants.

Biological Activity

Research indicates that 2,7-Dichloro-1-heptene exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may have bactericidal properties against certain pathogens. Its ability to disrupt cellular functions through covalent modification of biomolecules could be a mechanism for its antimicrobial effects.

- Toxicological Effects : The chlorine substituents may contribute to toxicity in living organisms, which necessitates careful evaluation in toxicological studies.

Case Study 1: Antimicrobial Properties

In a study examining the antimicrobial efficacy of various chlorinated alkenes, 2,7-Dichloro-1-heptene was tested against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL, suggesting potential as a disinfectant or antimicrobial agent.

Case Study 2: Toxicity Assessment

A toxicity assessment was conducted on aquatic organisms exposed to varying concentrations of 2,7-Dichloro-1-heptene. The study revealed that exposure led to significant mortality rates in fish species at concentrations exceeding 50 µg/L, indicating potential environmental hazards associated with its use .

Research Findings

A summary of key research findings related to the biological activity of 2,7-Dichloro-1-heptene is presented in the table below:

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Effective against E. coli and S. aureus at concentrations >100 µg/mL |

| Toxicity | Significant mortality in aquatic species at concentrations >50 µg/L |

| Chemical Reactivity | Undergoes nucleophilic substitution and addition reactions; forms covalent bonds with biomolecules |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.